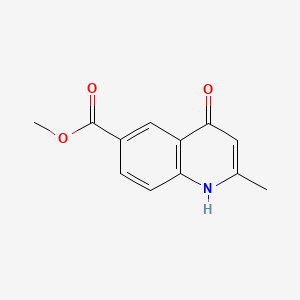

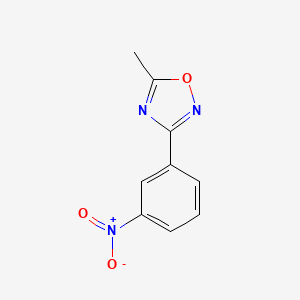

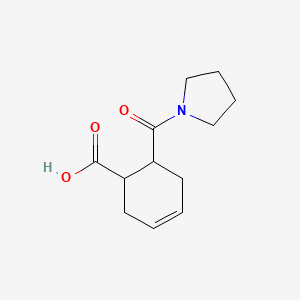

![molecular formula C11H13ClN2O2S B1269009 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide CAS No. 20886-87-7](/img/structure/B1269009.png)

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, often involves reactions with different organic reagents. For example, novel thiophene derivatives have been synthesized by reactions of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide with various organic reagents, confirming the structures through IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

X-ray diffraction method has been employed to characterize the molecular structure of compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showcasing both intra and intermolecular hydrogen bonds, indicative of the complex bonding scenarios within these molecules (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives can undergo various chemical reactions, such as nitration, leading to a mixture of substitution products. Studies on benzo[b]thiophen derivatives have explored these reactions under different conditions, providing insights into the reactivity and functionalization of thiophene cores (Cooper & Scrowston, 1971).

Physical Properties Analysis

While specific physical properties of 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide are not directly mentioned in the provided literature, similar compounds' synthesis and structural characterization often hint at significant attributes such as solubility, melting points, and crystal structure which are crucial for understanding their application potential.

Chemical Properties Analysis

The chemical properties of thiophene derivatives like 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide can be inferred from their reactions and molecular structure. These compounds exhibit a range of activities including antiarrhythmic, serotonin antagonist, and antianxiety activities, as showcased by their interaction with biological systems and potential pharmacological applications (Amr et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has demonstrated the potential of derivatives of 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide in antimicrobial applications. For instance, a study by Khalil et al. (2010) synthesized various thiophene derivatives and evaluated their antimicrobial properties. Notably, one of the compounds exhibited significant antimicrobial activity against Ampicillin (Khalil et al., 2010). Additionally, Chavan and Pai (2007) conducted research on N-substituted-3-chloro-2-azetidinones, revealing moderate antibacterial activity of these compounds against various microorganisms (Chavan & Pai, 2007).

Therapeutic Potential

The compound and its derivatives have been studied for various therapeutic effects. A study by Amr et al. (2010) focused on synthesizing novel thiophene derivatives and evaluating their antiarrhythmic, serotonin antagonist, and antianxiety activities. The study found high activity in the compounds compared to standard drugs (Amr et al., 2010).

Anti-Inflammatory Properties

Research by Radwan et al. (2009) explored the synthesis of benzo[b]thiophene derivatives and their potential as anti-inflammatory agents. They found that these compounds possess potent anti-inflammatory activity (Radwan et al., 2009).

Synthesis and Characterization

Various studies have been conducted on the synthesis and characterization of derivatives of this compound. Gouda and Abu-Hashem (2011) worked on synthesizing thiazolidine and thiazolidinone derivatives, which were evaluated for antioxidant and antitumor activities, showing promising results (Gouda & Abu-Hashem, 2011). Moreover, research by Narayana et al. (2006) focused on synthesizing Schiff bases of this compound, revealing its potential as an antimicrobial and anti-inflammatory agent (Narayana et al., 2006).

Chemical Transformations

Studies have also explored various chemical transformations of the compound. Dzhavakhishvili et al. (2008) investigated the transformations of Gewald's amide in reactions with aromatic aldehydes, leading to the synthesis of various derivative compounds (Dzhavakhishvili et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2S/c12-5-8(15)14-11-9(10(13)16)6-3-1-2-4-7(6)17-11/h1-5H2,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKRPMKJSPGFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351400 | |

| Record name | SBB029873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |

CAS RN |

20886-87-7 | |

| Record name | SBB029873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

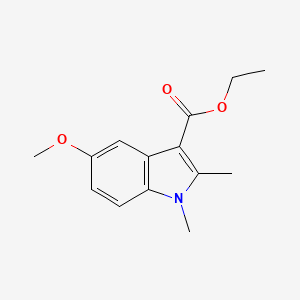

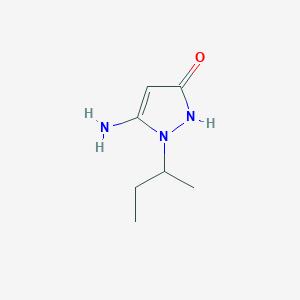

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)